5-n-Ocytylcytidine 5'-monophosphate
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Overview
Description
5-n-Ocytylcytidine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides It is a derivative of cytidine monophosphate, where the cytidine base is modified with an octyl group at the 5-n position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Ocytylcytidine 5’-monophosphate typically involves the modification of cytidine monophosphate. One common method is the enzymatic synthesis, where specific enzymes catalyze the addition of the octyl group to the cytidine base. This process often requires the use of cytidine 5’-monophosphate as a starting material, along with octylating agents and specific enzymes that facilitate the reaction under controlled conditions .
Industrial Production Methods
Industrial production of 5-n-Ocytylcytidine 5’-monophosphate can be achieved through biotechnological approaches. For instance, genetically engineered Escherichia coli strains can be used to produce the compound in large quantities. These strains are modified to overexpress the necessary enzymes and to optimize the metabolic pathways for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-n-Ocytylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The octyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce a variety of modified nucleotides with different functional groups .
Scientific Research Applications
5-n-Ocytylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is utilized in studies involving nucleotide metabolism and enzyme kinetics.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 5-n-Ocytylcytidine 5’-monophosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal nucleotide metabolism and DNA/RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleotide synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the octyl modification.
Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose.
N4-acetyl-2’-deoxycytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the N4 position.
Uniqueness
5-n-Ocytylcytidine 5’-monophosphate is unique due to the presence of the octyl group, which can enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This modification can also alter its interaction with enzymes and nucleic acids, making it a valuable tool for specific biochemical and medicinal applications .
Properties
CAS No. |
117309-86-1 |
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Molecular Formula |
C17H30N3O8P |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-octyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H30N3O8P/c1-2-3-4-5-6-7-8-11-9-20(17(23)19-15(11)18)16-14(22)13(21)12(28-16)10-27-29(24,25)26/h9,12-14,16,21-22H,2-8,10H2,1H3,(H2,18,19,23)(H2,24,25,26)/t12-,13-,14-,16-/m1/s1 |
InChI Key |
CQZFSGSGTCMEHW-IXYNUQLISA-N |
Isomeric SMILES |
CCCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origin of Product |
United States |
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